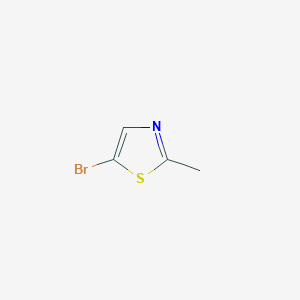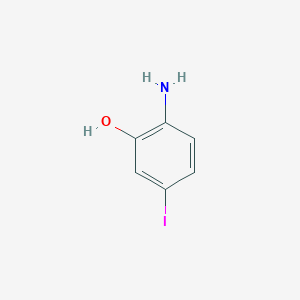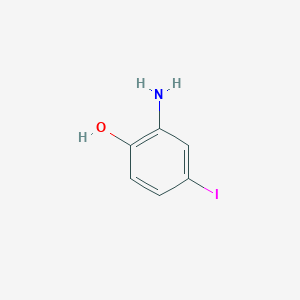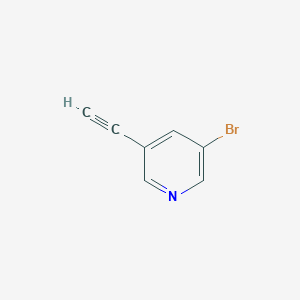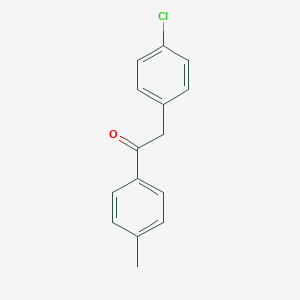
1,1,3-Trimethoxypropane
Descripción general
Descripción
1,1,3-Trimethoxypropane, also known as 3-Methoxypropionaldehyde dimethyl acetal, is a chemical compound with the linear formula CH3OCH2CH2CH(OCH3)2 . It has a molecular weight of 134.17 .
Synthesis Analysis
1,1,3-Trimethoxypropane can be synthesized from methanol mixed with glycerol (4:1) reacted under ZrO2/SO42- super acid catalyst for 4.3 minutes at 200° C (0.1 psia (5 mm Hg)) .Molecular Structure Analysis
The molecular structure of 1,1,3-Trimethoxypropane is CH3OCH2CH2CH(OCH3)2 . The 3D structure can be viewed using Java or Javascript .Aplicaciones Científicas De Investigación
Chemical Synthesis
1,1,3-Trimethoxypropane may be used in chemical synthesis studies . It’s a versatile reagent that can participate in a variety of reactions, contributing to the synthesis of complex molecules.
Mass Spectrometry
The compound is often used in mass spectrometry studies. Its electron ionization mass spectrum has been recorded and analyzed . This helps in understanding the fragmentation pattern of the molecule, which can be useful in structure elucidation of similar compounds.
3. Solvent in Electrolyte for Li–O2 Batteries A greener glyme derived from bio-sourced glycerol (1,2,3-trimethoxypropane (TMP)), is proposed for the first time as a solvent in an electrolyte for Li–O2 batteries . TMP performance has been compared to its toxic linear isomer, diglyme, and most popular tetraglyme as a liquid electrolyte and gel polymer electrolyte (GPE) membranes .
Safety And Hazards
Propiedades
IUPAC Name |
1,1,3-trimethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-7-5-4-6(8-2)9-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZYYYDRLJCHGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074694 | |
| Record name | Propane, 1,1,3-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3-Trimethoxypropane | |
CAS RN |
14315-97-0 | |
| Record name | 1,1,3-Trimethoxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14315-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,1,3-trimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014315970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14315-97-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, 1,1,3-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3-Trimethoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 1,1,3-trimethoxypropane influence its reactivity with hydroxyl radicals?
A1: The provided research [] focuses on the gas-phase reactivity of various aliphatic polyethers, including 1,1,3-trimethoxypropane, with hydroxyl radicals. While the paper doesn't delve into specific structural influences for 1,1,3-trimethoxypropane, it highlights that the presence of ether (C-O-C) linkages contributes to the overall reactivity with OH radicals. The rate constants determined in the study provide insights into the kinetics of these reactions.
Q2: Can you elaborate on the reaction of 1,1,3-trimethoxypropane with alkylidenemalononitriles?
A2: Several of the provided research papers [, , , , , , ] explore the reaction of 1,1,3-trimethoxypropane, often in comparison to β-dimethylaminoacrolein aminal, with various electrophiles like alkylidenemalononitriles and derivatives. These reactions often yield complex, cross-conjugated systems. The specific products obtained depend on the substituents present on the alkylidenemalononitrile and reaction conditions. This research primarily focuses on the synthesis and characterization of novel organic compounds, rather than mechanistic details or applications.
Q3: What analytical techniques are commonly used to characterize the products formed in reactions involving 1,1,3-trimethoxypropane?
A3: While not explicitly stated in the provided abstracts, it is highly probable that standard organic chemistry characterization techniques were employed in these studies. These likely include Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to confirm molecular weight and analyze fragmentation patterns.
Q4: Are there any studies on the environmental impact or degradation of 1,1,3-trimethoxypropane?
A4: None of the provided research articles directly address the environmental impact or degradation pathways of 1,1,3-trimethoxypropane. Given its structural similarity to other ethers, it is plausible that it might be susceptible to atmospheric oxidation by hydroxyl radicals, as suggested by the study on aliphatic polyethers []. Further research would be needed to investigate its environmental fate and potential risks.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



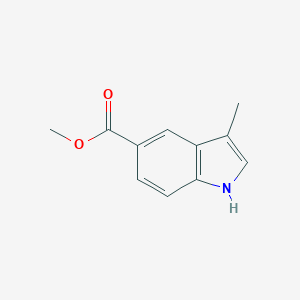



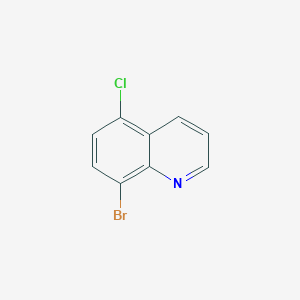
![Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B79509.png)
